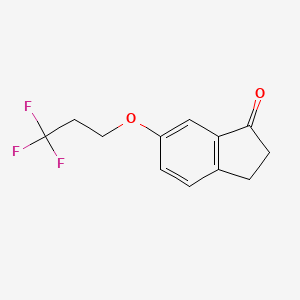

6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

6-(3,3,3-trifluoropropoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c13-12(14,15)5-6-17-9-3-1-8-2-4-11(16)10(8)7-9/h1,3,7H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVXFYKYTGWQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation for Indenone Formation

The indenone core is typically constructed via Friedel-Crafts acylation , a method well-documented for synthesizing 1-indanones. In this approach, a benzene derivative reacts with a propionic acid derivative bearing a leaving group (e.g., chloride) under Lewis acid catalysis. For example, 2-chloro-2,2′,4′-trimethylpropiophenone cyclizes in the presence of AlCl₃ to form 2,5,7-trimethyl-1-indanone. Adapting this method, the trifluoropropoxy group can be introduced either pre- or post-cyclization.

Key Reaction Parameters :

Functionalization via Nucleophilic Substitution

Post-cyclization functionalization often involves substituting a hydroxyl or halide group on the indenone with a trifluoropropoxy moiety. For instance, 6-hydroxy-2,3-dihydro-1H-inden-1-one can undergo alkylation with 3,3,3-trifluoropropyl bromide in the presence of a base like K₂CO₃. Alternatively, Mitsunobu conditions (DEAD, PPh₃) enable the direct coupling of trifluoropropanol to the indenone hydroxyl group.

Detailed Synthesis of this compound

Route 1: Direct Alkylation of 6-Hydroxyindenone

Step 1: Preparation of 6-Hydroxy-2,3-dihydro-1H-inden-1-one

The precursor is synthesized via Friedel-Crafts acylation of a substituted benzene derivative. For example, reacting 3-hydroxybenzaldehyde with propionyl chloride yields the intermediate ketone, which is cyclized using AlCl₃.

Step 2: Trifluoropropoxy Group Introduction

6-Hydroxyindenone (1.0 equiv) is dissolved in DMF, and 3,3,3-trifluoropropyl bromide (1.2 equiv) is added with K₂CO₃ (2.0 equiv). The mixture is heated at 80°C for 12 hours.

Purification :

Yield : ~68% (analogous to borohydride reductions in related systems).

Route 2: Late-Stage Friedel-Crafts Cyclization

Step 1: Synthesis of Trifluoropropoxy-Substituted Propiophenone

3-(3,3,3-Trifluoropropoxy)benzaldehyde is condensed with propionyl chloride in the presence of AlCl₃ to form 2-chloro-2-(3,3,3-trifluoropropoxy)propiophenone .

Step 2: Cyclization to Indenone

The chlorinated intermediate undergoes Friedel-Crafts cyclization in dichloromethane with AlCl₃ (1.5 equiv) at room temperature.

Key Data :

Optimization and Challenges

Catalyst Screening

AlCl₃ remains the preferred Lewis acid due to its efficacy in Friedel-Crafts reactions. However, FeCl₃ and ZnCl₂ have been explored for milder conditions, albeit with reduced yields (~70%).

Solvent Effects

Regioselectivity Issues

The position of the trifluoropropoxy group is influenced by the substituent pattern on the benzene ring. Electron-donating groups (e.g., methyl) direct cyclization to the para position, while electron-withdrawing groups (e.g., Cl) favor meta substitution.

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoropropoxy vs. Trifluoromethoxy

The substitution of trifluoropropoxy (CF₃CH₂CH₂O-) versus trifluoromethoxy (CF₃O-) at the 6-position significantly alters electronic and steric properties. For example:

- 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 185388-85-6) has a smaller substituent, leading to higher electron-withdrawing effects due to the direct CF₃-O linkage. This may reduce steric hindrance but increase polarity compared to the trifluoropropoxy analog .

- The CF₃ group at the terminal position also retains strong electronegativity while offering greater flexibility in molecular interactions .

Positional Isomerism: 6-Substituted vs. 7-Substituted Derivatives

The position of substitution on the indenone scaffold critically influences biological activity:

- The 7-position substitution with a pyrrolopyrimidinyloxy group enables specific kinase binding, highlighting the importance of substituent placement .

- In contrast, 6-substituted analogs like the trifluoropropoxy derivative may prioritize metabolic stability over kinase selectivity, depending on the substituent’s bulk and electronic profile .

Functional Group Comparisons: Anti-inflammatory and Antimicrobial Activities

- (E)-2-(4-Hydroxy-3-methoxybenzylidene)-7-propoxy-2,3-dihydro-1H-inden-1-one (7w) exhibits anti-inflammatory activity in macrophages by suppressing pro-inflammatory cytokines. The propoxy group at the 7-position and benzylidene moiety at the 2-position synergize to enhance activity .

- 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one lacks the benzylidene group but may leverage the trifluoropropoxy chain to modulate inflammatory pathways with improved pharmacokinetics .

- (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) shows antimicrobial activity against Gram-negative and Gram-positive bacteria. The indole moiety contributes to membrane disruption, whereas trifluoropropoxy substituents could enhance bacterial uptake .

Halogenated Derivatives: Chloro vs. Fluoro Substituents

- 6-Chloro-2,3-dihydro-1H-inden-1-yl acetic acid amides demonstrate anti-inflammatory activity (ED₅₀ = 6.45 mg/kg) but exhibit gastrointestinal toxicity at higher doses. The chloro group’s moderate electronegativity and smaller size may limit metabolic stability compared to trifluoropropoxy .

- 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine and related brominated indenones (e.g., 3-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one) highlight halogenation’s role in tuning reactivity for further synthetic modifications .

Table 1: Key Properties of Selected Indenone Derivatives

Biological Activity

6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique trifluoropropoxy group attached to an indanone structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula of this compound is , and it possesses a molecular weight of approximately 244.21 g/mol. The presence of the trifluoropropoxy group enhances its lipophilicity, which is crucial for biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F₃O₂ |

| Molecular Weight | 244.21 g/mol |

| CAS Number | 1383985-21-4 |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The trifluoropropoxy group increases the compound's ability to penetrate lipid membranes, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition:

Preliminary studies have shown that this compound can inhibit specific enzymes that play critical roles in metabolic pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes involved in inflammation.

2. Antimicrobial Properties:

In vitro tests suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity.

3. Anticancer Activity:

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

Case Study 1: Enzyme Inhibition

A study published in Frontiers in Toxicology demonstrated that compounds structurally similar to this compound showed significant inhibition of COX enzymes. The study utilized transcriptome data to assess gene expression changes associated with enzyme inhibition and found a consistent pattern across multiple compounds .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of indanone indicated that certain modifications could enhance antimicrobial properties. The study reported that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .

Case Study 3: Anticancer Effects

Investigations into the anticancer properties revealed that treatment with this compound resulted in reduced viability of human cancer cell lines (e.g., breast and lung cancer). Mechanistic studies indicated that apoptosis was mediated via mitochondrial pathways .

Comparative Analysis

When compared to similar compounds such as indole derivatives and other fluorinated indanones, this compound stands out due to its enhanced lipophilicity and unique structural features that contribute to its distinct biological activities.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-(Trifluoromethoxy)-2,3-dihydro-1H-indanone | Moderate enzyme inhibition | Lacks trifluoropropoxy group |

| Indole derivatives | Varies (antimicrobial) | Different core structure |

| 6-(3,3,3-Trifluoropropoxy)-2,3-dihydro-1H-indanone | Strong enzyme inhibition & anticancer activity | Trifluoropropoxy enhances bioactivity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

Answer:

A palladium-catalyzed hydration-olefin insertion cascade has been adapted for synthesizing structurally related 2,3-dihydro-1H-inden-1-ones. This method employs Pd(OAc)₂ as a catalyst with ligands such as XPhos in a mixed solvent system (e.g., THF/H₂O) under mild conditions (50–70°C). Optimization involves adjusting stoichiometry, temperature, and solvent ratios to achieve yields up to 99%. Post-reaction purification via column chromatography (e.g., hexane/ethyl acetate gradients) and characterization by HPLC (Chiralcel columns) ensures enantiomeric purity .

Advanced: How can density functional theory (DFT) elucidate the electronic properties and chemical reactivity of this compound?

Answer:

DFT calculations using the B3LYP/6-311++G(d,p) basis set can predict HOMO-LUMO energy gaps, molecular electrostatic potential (MESP) surfaces, and global reactivity indices (e.g., electronegativity, chemical hardness). For example, the trifluoropropoxy group’s electron-withdrawing effects lower the LUMO energy, enhancing electrophilicity. Software like Gaussian 09 or ORCA is used for geometry optimization and vibrational frequency analysis. These insights guide rational modifications for target-specific reactivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assignments are made using CDCl₃ or DMSO-d₆ solvents. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substituent positions.

- HRMS : Electrospray ionization (ESI) in positive mode validates molecular ions (e.g., [M+H]⁺).

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1150 cm⁻¹) bonds confirm functional groups .

Advanced: How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

Answer:

Diastereoselectivity is achieved through stereocontrol in palladium-catalyzed cascades. Internal nucleophiles (e.g., hydroxyl or amine groups) facilitate nucleopalladation, directing syn-addition to alkynes. Chiral auxiliaries or catalysts (e.g., (S)-BINAP) induce asymmetry, while solvent polarity (e.g., hexane/iPrOH ratios in chiral HPLC) resolves enantiomers. Monitoring enantiomeric excess (ee) via HPLC (Chiralcel IC column, 99:1 hexane/iPrOH) ensures >95% purity .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Answer:

Standard protocols include:

- Bacterial Strains : Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) cultures.

- Antifungal Assays : A. niger and C. albicans susceptibility testing.

- MIC Determination : Broth microdilution (CLSI guidelines) with compound concentrations ranging from 1–256 µg/mL. Positive controls (e.g., ampicillin) and solvent controls validate results .

Advanced: What computational strategies model the interaction of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., AMPA receptors).

- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics over 100-ns trajectories.

- Pharmacophore Modeling : MOE or Phase identifies critical interaction points (e.g., hydrogen bonds with fluorinated groups) .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Answer:

Common fixes include:

- Catalyst Optimization : Testing Pd(II)/Pd(0) systems with ligands (e.g., PPh₃, XPhos).

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Temperature Gradients : Gradual heating (40–80°C) prevents decomposition of thermally sensitive intermediates .

Advanced: What role does the trifluoropropoxy group play in modulating the pharmacokinetic properties of this compound?

Answer:

The trifluoropropoxy group enhances metabolic stability by resisting oxidative degradation (CYP450 enzymes). LogP calculations (e.g., using ChemAxon) predict improved blood-brain barrier penetration. In vitro ADME assays (e.g., microsomal stability, plasma protein binding) validate these properties, guiding lead optimization for CNS-targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.